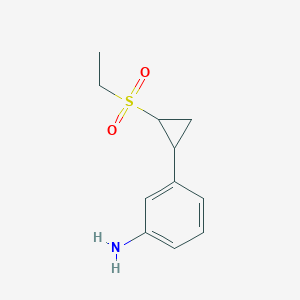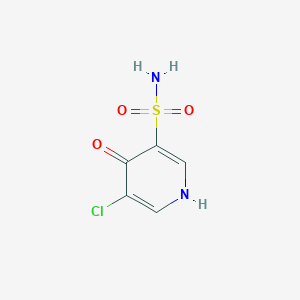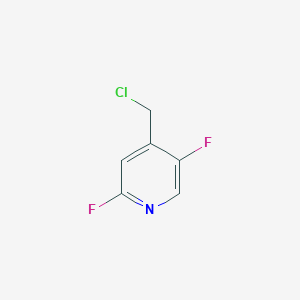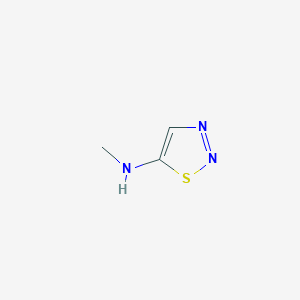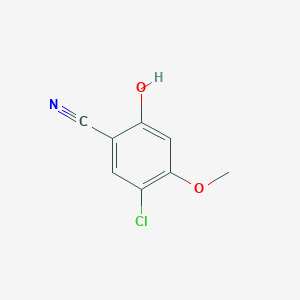![molecular formula C7H8O4 B13011535 Bicyclo[2.1.0]pentane-1,4-dicarboxylic acid](/img/structure/B13011535.png)
Bicyclo[2.1.0]pentane-1,4-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[2.1.0]pentane-1,4-dicarboxylic acid is a unique organic compound characterized by its bicyclic structure. This compound is part of a class of molecules known as cage compounds, which are notable for their rigid, three-dimensional frameworks. The bicyclo[2.1.0]pentane core provides a strained ring system that imparts unique chemical properties, making it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bicyclo[2.1.0]pentane-1,4-dicarboxylic acid typically involves the construction of the bicyclic core followed by functionalization to introduce the carboxylic acid groups. One common method includes the photochemical addition of propellane to diacetyl, followed by a haloform reaction to yield the desired dicarboxylic acid .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as developing efficient purification processes.
Chemical Reactions Analysis
Types of Reactions: Bicyclo[2.1.0]pentane-1,4-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the carboxylic acid groups.
Substitution: The strained ring system allows for nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halogens and organometallic compounds.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Bicyclo[2.1.0]pentane-1,4-dicarboxylic acid has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and enzyme-substrate relationships.
Medicine: Research into its potential as a bioisostere for phenyl rings in drug design is ongoing.
Industry: Its rigid structure and chemical reactivity make it useful in the development of new materials and polymers.
Mechanism of Action
The mechanism by which bicyclo[2.1.0]pentane-1,4-dicarboxylic acid exerts its effects is primarily related to its strained ring system. The strain energy within the bicyclic core makes the compound highly reactive, allowing it to participate in a variety of chemical reactions. This reactivity can be harnessed in synthetic chemistry to create new compounds with desired properties .
Comparison with Similar Compounds
Cubane: Another cage compound with a highly strained ring system.
Bicyclo[1.1.1]pentane: Similar in structure but with different ring strain and reactivity.
Bicyclo[2.2.2]octane: Less strained but still part of the cage compound family.
Uniqueness: Bicyclo[2.1.0]pentane-1,4-dicarboxylic acid is unique due to its specific ring strain and the presence of two carboxylic acid groups. This combination of features makes it particularly useful for studying the effects of ring strain on chemical reactivity and for developing new synthetic methodologies.
Properties
Molecular Formula |
C7H8O4 |
|---|---|
Molecular Weight |
156.14 g/mol |
IUPAC Name |
bicyclo[2.1.0]pentane-1,4-dicarboxylic acid |
InChI |
InChI=1S/C7H8O4/c8-4(9)6-1-2-7(6,3-6)5(10)11/h1-3H2,(H,8,9)(H,10,11) |
InChI Key |
NEAMIEUETXYPOW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1(C2)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


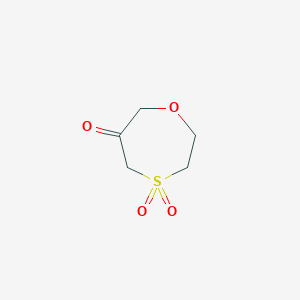
![tert-butyl (1S,2R,5R)-2-(bromomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13011461.png)
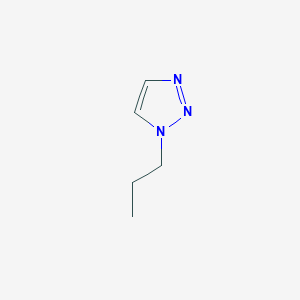
![Ethyl 4-chlorobenzo[d]thiazole-2-carboxylate](/img/structure/B13011467.png)

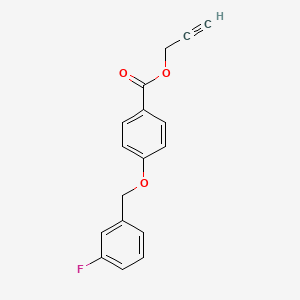
![3-(tert-Butyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B13011485.png)
